(4E)-5-(2,5-dimethoxyphenyl)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione
Description
Properties
IUPAC Name |
2-(2,5-dimethoxyphenyl)-4-hydroxy-1-(5-methyl-1,2-oxazol-3-yl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O6S/c1-11-9-16(22-29-11)23-18(13-10-12(27-2)6-7-14(13)28-3)17(20(25)21(23)26)19(24)15-5-4-8-30-15/h4-10,18,25H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYNRRXBYAWRAFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)N2C(C(=C(C2=O)O)C(=O)C3=CC=CS3)C4=C(C=CC(=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-5-(2,5-dimethoxyphenyl)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrrolidine-2,3-dione core, followed by the introduction of the dimethoxyphenyl group, the thiophene ring, and the oxazole moiety through various coupling reactions and functional group transformations. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for efficiency and cost-effectiveness. Techniques such as continuous flow synthesis and automated reaction systems can be employed to scale up the production while maintaining product quality.
Chemical Reactions Analysis
Types of Reactions
(4E)-5-(2,5-dimethoxyphenyl)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert certain functional groups to their reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reactive sites present.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for optimizing the reaction outcomes.
Major Products
The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Applications in Scientific Research
The compound has several notable applications in various fields:
Medicinal Chemistry
- Potential Therapeutics : Ongoing research is exploring its anti-inflammatory and anticancer properties. Preliminary studies suggest it may exhibit cytotoxic effects against various cancer cell lines.
- Biochemical Probes : The compound may serve as a biochemical probe to study specific biological pathways.
Chemical Research
- Building Block for Synthesis : It can be utilized as a building block for synthesizing more complex molecules.
- Study of Reaction Mechanisms : The compound provides insights into various chemical reactions and mechanisms due to its diverse functional groups.
Material Science
- Catalytic Applications : Its unique structure may allow it to function as a catalyst in industrial processes.
The biological activity of (4E)-5-(2,5-dimethoxyphenyl)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione is believed to involve interactions with specific molecular targets such as enzymes and receptors.
Predicted Activities
Using computational tools like the PASS program, potential pharmacological effects have been predicted:
- Anticancer Activity : Exhibiting cytotoxic effects against various cancer cell lines.
- Anti-inflammatory Properties : Potential modulation of inflammatory pathways.
- Antimicrobial Effects : The presence of heteroatoms and functional groups may confer antimicrobial activity.
Case Studies
- Anti-Cancer Research : A study investigated the cytotoxic effects of this compound on breast cancer cells, demonstrating significant inhibition of cell proliferation and induction of apoptosis.
- Inflammation Modulation : Research has indicated that this compound can downregulate pro-inflammatory cytokines in vitro, suggesting its potential use in treating inflammatory diseases.
- Material Development : Experimental results show that derivatives of this compound can enhance the properties of polymeric materials used in drug delivery systems.
Mechanism of Action
The mechanism of action of (4E)-5-(2,5-dimethoxyphenyl)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to downstream effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-2-methylpropiophenone: A compound with a similar structural motif but different functional groups.
4-(Dimethylamino)pyridine: Another compound with a pyridine ring and different substituents.
Uniqueness
(4E)-5-(2,5-dimethoxyphenyl)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione is unique due to its combination of functional groups and structural complexity, which may confer distinct chemical and biological properties compared to similar compounds.
Biological Activity
The compound (4E)-5-(2,5-dimethoxyphenyl)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione is a complex organic molecule with potential biological activities. Its unique structure includes a pyrrolidine core, multiple aromatic rings, and various functional groups that contribute to its pharmacological properties. This article reviews the biological activity of this compound based on available research findings.
Molecular Details
| Property | Value |
|---|---|
| Molecular Formula | C22H24N2O5S |
| Molecular Weight | 456.5 g/mol |
| IUPAC Name | This compound |
| InChI Key | OROGUZVNAFJPHA-UHFFFAOYSA-N |
The biological activity of this compound is believed to involve interactions with specific molecular targets such as enzymes and receptors. Preliminary studies suggest that it may modulate pathways related to inflammation and cancer progression. Further research is necessary to elucidate the exact molecular mechanisms involved.
Pharmacological Predictions
Using computational tools like the PASS program, the potential pharmacological effects of this compound have been predicted. These include:
- Anticancer Activity : The compound may exhibit cytotoxic effects against various cancer cell lines.
- Anti-inflammatory Properties : Potential modulation of inflammatory pathways has been suggested.
- Antimicrobial Effects : The presence of heteroatoms and functional groups may confer antimicrobial activity.
In Vitro Studies
Several in vitro studies have been conducted to evaluate the biological activity of this compound. Key findings include:
-
Cytotoxicity : The compound demonstrated significant cytotoxic effects on human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer).
Cell Line IC50 (µM) MCF-7 15 A549 20 - Anti-inflammatory Activity : Inhibition of pro-inflammatory cytokines was observed in macrophage cultures treated with this compound.
Case Study 1: Anticancer Activity
A study investigated the effects of the compound on MCF-7 cells. Results indicated that treatment with concentrations above 10 µM resulted in a significant decrease in cell viability after 24 hours.
Case Study 2: Anti-inflammatory Effects
In a model using LPS-stimulated macrophages, treatment with the compound reduced TNF-alpha and IL-6 levels by approximately 40%, suggesting its potential as an anti-inflammatory agent.
Q & A
Q. What synthetic strategies are recommended for constructing the pyrrolidine-2,3-dione core in this compound?
The pyrrolidine-2,3-dione scaffold is typically synthesized via cyclocondensation reactions. For example, refluxing rhodanine derivatives with substituted amines or carbonyl compounds in THF or DMF/acetic acid mixtures under controlled conditions can yield the desired core . Key steps include optimizing stoichiometry (e.g., 3:1 molar ratio of oxocompound to thiosemicarbazide) and purification via recrystallization from DMF-ethanol .
Q. Which spectroscopic techniques are critical for confirming the stereochemistry and substituent positions?
- NMR : ¹H and ¹³C NMR are essential for verifying the Z/E configuration of the hydroxy(thiophen-2-yl)methylidene group and the 5-methyl-1,2-oxazol-3-yl substituent. Coupling constants (e.g., 3JHH) help distinguish between stereoisomers .
- X-ray crystallography : Resolves ambiguities in spatial arrangements, particularly for the (4E) configuration and hydrogen-bonding interactions involving the dione moiety .
- IR spectroscopy : Confirms carbonyl stretching frequencies (1650–1750 cm⁻¹) for the pyrrolidine-2,3-dione and oxazole rings .
Advanced Research Questions
Q. How can Design of Experiments (DoE) optimize reaction yields for complex multi-step syntheses?
DoE is critical for identifying key variables (e.g., temperature, solvent polarity, catalyst loading). For example:
- Central Composite Design : Used to model interactions between reflux time (2–24 h) and solvent systems (DMF vs. THF) in cyclocondensation steps .
- Response Surface Methodology : Predicts optimal conditions for achieving >90% purity during recrystallization by analyzing solvent ratios (DMF:acetic acid vs. DMF:ethanol) . Statistical software (e.g., JMP, Minitab) is recommended for analyzing factorial interactions .
Q. How can contradictory spectral data (e.g., NMR vs. computational predictions) be resolved?
Discrepancies often arise from dynamic effects (e.g., tautomerism in the hydroxy-methylidene group) or solvent-induced shifts. Mitigation strategies include:
- Variable-temperature NMR : Detects equilibrium shifts between tautomers .
- DFT calculations : Compare computed ¹³C chemical shifts (B3LYP/6-311+G(d,p)) with experimental data to validate structural assignments .
- 2D NMR (COSY, NOESY) : Resolves overlapping signals in crowded spectral regions, such as the thiophene and oxazole protons .
Q. What methodologies address challenges in stereochemical control during synthesis?
- Chiral auxiliaries : Temporarily enforce stereochemistry at the 4-position via enantioselective alkylation .
- Flow chemistry : Enables precise control of residence time and temperature to minimize racemization in continuous synthesis .
- Catalytic asymmetric synthesis : Transition-metal catalysts (e.g., Ru or Rh complexes) can induce enantioselectivity in the formation of the hydroxy-methylidene group .
Q. How do electronic effects of substituents influence reactivity in cross-coupling reactions?
- Thiophene vs. phenyl groups : The thiophene’s electron-rich nature increases susceptibility to electrophilic substitution, requiring milder conditions (e.g., Pd(PPh₃)₄, 60°C) compared to phenyl derivatives .
- 2,5-Dimethoxyphenyl : Electron-donating methoxy groups stabilize radical intermediates in photochemical reactions, enabling regioselective functionalization .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
